molecular formula C19H19ClN6O2 B2884906 (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396877-72-7

(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone

Cat. No. B2884906
CAS RN: 1396877-72-7
M. Wt: 398.85
InChI Key: FIFMFGHCKOXYJF-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound and its derivatives are synthesized through various chemical reactions, highlighting their structural diversity and potential for further chemical modifications. These syntheses involve the preparation of intermediate compounds, which are then utilized to create the final products. The structural elucidation of these compounds is confirmed using spectroscopic techniques and, in some cases, X-ray crystallography, providing detailed insights into their molecular conformations and the geometry around specific atoms within the molecules (Karthik et al., 2021).

Antimicrobial and Antifungal Activities

  • Several studies have explored the antimicrobial and antifungal properties of compounds related to (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone. These compounds exhibit varying degrees of activity against bacterial and fungal strains, making them potential candidates for the development of new antimicrobial and antifungal agents. The evaluation of their biological activities involves in vitro assays to determine their effectiveness against specific pathogens (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Anticancer and Antituberculosis Studies

  • The anticancer and antituberculosis activities of certain derivatives have been assessed through in vitro studies. These compounds are tested against cancer cell lines and tuberculosis bacteria to evaluate their potential therapeutic effects. Some derivatives have shown promising results, indicating their potential as lead compounds for further development into therapeutic agents (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).

Electrochemical Characterization

  • The electrochemical behavior of aryl piperazine compounds, which share structural similarities with the compound , has been investigated. These studies provide insights into the electrochemical properties of these compounds, facilitating their voltammetric determination and potential application in forensic analysis. Such research underscores the versatility of these compounds in various scientific applications, including analytical chemistry (Chiara Lucia Milanesi, S. Protti, Debora Chiodi, A. Profumo, D. Merli, 2021).

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-28-15-8-6-14(7-9-15)26-22-18(21-23-26)19(27)25-12-10-24(11-13-25)17-5-3-2-4-16(17)20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFMFGHCKOXYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone

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